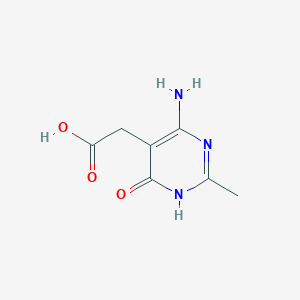

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a keto group attached to a dihydropyrimidine ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Acetylation of the Amino Group

The primary amino group at the 4-position undergoes acetylation when treated with acetyl chloride in acidic media. This reaction is critical for modifying the compound’s bioactivity or solubility.

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Acetic acid, reflux (4–8 hours) | N′-Acetyl derivative (confirmed by IR peaks at 3,074 cm⁻¹ for NH and 1,679 cm⁻¹ for C=O) . |

-

Mechanism : Nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetyl chloride.

-

Applications : Acetylated derivatives demonstrate enhanced analgesic activity in murine models, reducing abdominal constrictions by 40–60% compared to controls .

Condensation with Aldehydes

The amino group participates in Schiff base formation when reacted with aromatic aldehydes.

| Reagent | Conditions | Product |

|---|---|---|

| Thiophene-2-carbaldehyde | Ethanol, reflux (6–8 hours) | (E)-2-(2-Benzylidenehydrazineyl) derivatives (confirmed by ¹H NMR multiplet at δ 7.3–8.3 for aromatic protons) . |

-

Key Observations :

Nucleophilic Substitution

The methyl group at the 2-position can be replaced under basic conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Chloroacetic acid | NaOH, 80°C (3 hours) | 2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid derivatives . |

-

Mechanism : SN2 displacement facilitated by the electron-withdrawing pyrimidine ring.

Oxidation

-

Reagents : KMnO₄ or H₂O₂ in acidic media.

-

Expected Product : Nitro derivatives via oxidation of the amino group.

Reduction

-

Reagents : NaBH₄ or LiAlH₄.

-

Expected Product : Hydroxylamine or alcohol derivatives.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

| Compound | Key Functional Groups | Reactivity Notes |

|---|---|---|

| 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine | Amino, methyl, keto | Lacks the acetic acid side chain, reducing solubility in polar solvents. |

| 2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | Amino, keto, acetic acid | Higher electrophilicity at the 5-position due to the electron-withdrawing acetic acid group. |

Applications De Recherche Scientifique

Synthetic Routes

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Ethyl acetoacetate + Guanidine | Condensation reaction |

| 2 | Intermediate + Chloroacetic acid | Basic conditions |

Chemistry

In the field of chemistry, 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound is studied for its potential as an enzyme inhibitor and as a ligand in biochemical assays. Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, which is critical in neurodegenerative diseases.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related compounds.

Case Studies and Findings

- Antimicrobial Activity : A study conducted on derivatives of similar structures highlighted their effectiveness against common pathogens. The results indicated that certain modifications could enhance their antimicrobial properties significantly.

- Cytotoxicity : Investigations into cytotoxic effects revealed that compounds with structural similarities demonstrated selective cytotoxicity towards human cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Enzyme Inhibition : Research has shown that this compound can act as an inhibitor for various enzymes involved in metabolic processes. This property makes it a candidate for further studies in drug design aimed at treating metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The amino and keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine: Lacks the acetic acid moiety.

2-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the methyl group.

2-(4-Amino-2-methyl-1,6-dihydropyrimidin-5-yl)acetic acid: Lacks the keto group.

Uniqueness

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to the presence of both the acetic acid and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Activité Biologique

2-(4-Amino-2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, also known by its CAS number 858269-56-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid

- Molecular Formula : C7H9N3O3

- Molecular Weight : 183.17 g/mol

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: PARP Inhibition

A recent study focused on quinoxaline-based derivatives as PARP inhibitors demonstrated that similar pyrimidine derivatives could enhance DNA damage in cancer cells deficient in DNA repair mechanisms (e.g., BRCA1/2-deficient cells). The compound showed promising activity against cancer cell lines with IC50 values indicating effective cytotoxicity.

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 8.90 | Moderate PARP inhibition |

| Olaparib | 0.89 | Standard PARP inhibitor |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of human lactate hydrogenase and calcium channel modulators. These activities suggest its utility in metabolic disorders and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Repair Enzymes : By inhibiting enzymes like PARP, the compound enhances the effects of DNA-damaging agents.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

Research Findings

Recent studies have highlighted various aspects of the compound's activity:

- Antiproliferative Effects : In vitro studies on breast cancer cell lines (e.g., MDA-MB-436) have demonstrated significant antiproliferative effects with an increase in G2 phase cells upon treatment. Cell Cycle Analysis

- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile against normal cell lines (e.g., WI-38), suggesting potential for therapeutic use.

- Structure Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrimidine scaffold can enhance or diminish biological activity, underscoring the importance of structural optimization in drug design.

Propriétés

IUPAC Name |

2-(4-amino-2-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQZAHBHJXMFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.